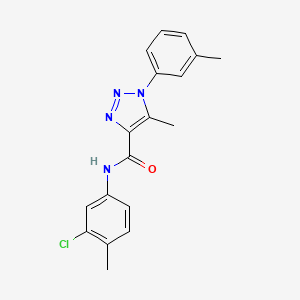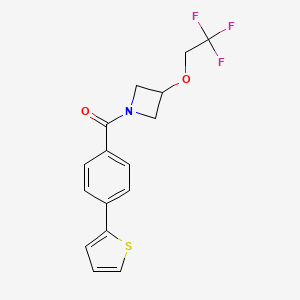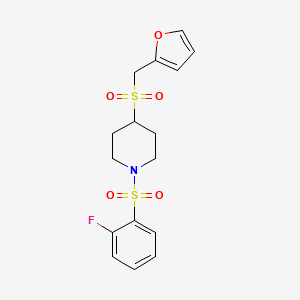![molecular formula C18H16N4O3 B2401246 N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide CAS No. 1004072-37-0](/img/structure/B2401246.png)
N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyanocyclopentyl group with a benzofuro-pyrimidinyl moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the cyanocyclopentyl group : This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.
- Construction of the benzofuro-pyrimidinyl core : This involves the cyclization of appropriate precursors, such as 2-aminobenzofuran and pyrimidine derivatives, under acidic or basic conditions.
- Coupling of the two moieties : The final step involves the coupling of the cyanocyclopentyl group with the benzofuro-pyrimidinyl core using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
- Optimization of reaction conditions : Temperature, pressure, and solvent choice can be fine-tuned to maximize efficiency.
- Use of catalysts : Catalysts may be employed to accelerate the reactions and improve selectivity.
- Purification techniques : Techniques such as recrystallization, chromatography, and distillation may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
- Oxidation : Potassium permanganate in acidic medium.
- Reduction : Lithium aluminum hydride in dry ether.
- Substitution : Halogenating agents like thionyl chloride for electrophilic substitution.
- Oxidation : Formation of carboxylic acids or ketones.
- Reduction : Formation of alcohols or amines.
- Substitution : Formation of halogenated derivatives.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-(4-oxo-1
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
- Medicine : Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
- Industry : Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. These may include:
- Enzyme inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.
- Receptor binding : It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
- Pathways involved : The compound may affect pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide can be compared with other similar compounds, such as:
- N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide analogs : These compounds share a similar core structure but differ in the substituents attached to the core.
- Benzofuro-pyrimidinyl derivatives : Compounds with variations in the benzofuro-pyrimidinyl moiety.
- Cyclopentyl cyanide derivatives : Compounds with different substituents on the cyanocyclopentyl group.
Conclusion
N-(1-cyanocyclopentyl)-2-(4-oxo-1benzofuro[3,2-d]pyrimidin-3-yl)acetamide is a compound with a unique structure and diverse potential applications. Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for further research in various scientific fields.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c19-10-18(7-3-4-8-18)21-14(23)9-22-11-20-15-12-5-1-2-6-13(12)25-16(15)17(22)24/h1-2,5-6,11H,3-4,7-9H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGRMZSMBFGTCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2401164.png)
![1,3-Dimethyl-8-{3-[(3-methylphenyl)methoxy]phenyl}-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2401166.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401167.png)
![N-(4-methoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B2401168.png)



![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione](/img/structure/B2401175.png)
![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline](/img/structure/B2401176.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-ethylpiperidine-1-carboxamide](/img/structure/B2401177.png)

![[(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2401180.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2401183.png)
![N-Methyl-N-(5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2401184.png)
